

A Technical Guide to High-Purity Vanillylmandelic Acid-d3 for Research Applications

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Compound of Interest		
Compound Name:	Vanillylmandelic acid-d3	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity deuterated vanillylmandelic acid (Vanillylmandelic acid-d3), a critical internal standard for the accurate quantification of vanillylmandelic acid (VMA) in biological samples. VMA is a key biomarker for monitoring certain neuroendocrine tumors, making its precise measurement essential for clinical research and diagnostics.[1] This guide details commercially available sources of VMA-d3, presents its physicochemical properties in a comparative format, and outlines established experimental protocols for its use in mass spectrometry-based assays.

Commercial Suppliers and Product Specifications

High-purity **VanillyImandelic acid-d3** is available from several reputable suppliers, catering to the needs of the research and clinical diagnostics communities. The following tables summarize the key quantitative data for VMA-d3 products offered by prominent commercial sources.

Table 1: Product Specifications of Solid Vanillylmandelic Acid-d3



Supplier	Product Number	Purity	Isotopic Purity	Formula	Molecul ar Weight	CAS Number	Storage
Cambrid ge Isotope Laborator ies, Inc.	DLM- 4794-PK	98%	98% (ring-D3)	HOC6D3 (OCH3)C H(OH)C OOH	201.19	58346- 08-0	Refrigera ted (+2°C to +8°C), protect from light[2]
MedChe mExpres s	HY- 113121S	≥98.0%	Not specified	C9H7D3 O5	201.19	74495- 70-8	Store at -20°C[3]
Invivoche m	V72462	≥98%	Not specified	Not specified	Not specified	74495- 70-8	Not specified
Cenmed Enterpris es	V646302 -10mg	≥98.0%	Not specified	C9H7D3 O5	201.19	74495- 70-8	Not specified

Table 2: Product Specifications of Vanillylmandelic Acid-d3 Solutions

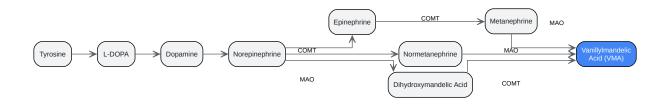
Suppli er	Produ ct Numbe r	Conce ntratio n	Solven t	Isotopi c Purity	Formul a	Molec ular Weight	CAS Numbe r	Storag e
Sigma- Aldrich (Cerillia nt®)	H-091- 1ML	100 μg/mL	Methan ol	Not specifie d	C9H7D 3O5	201.19	58346- 08-0	-70°C[4]

Metabolic Pathway of Vanillylmandelic Acid

VanillyImandelic acid is the end-stage metabolite of the catecholamines epinephrine and norepinephrine.[1] Understanding this pathway is crucial for interpreting the clinical significance



of VMA measurements.



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Simplified metabolic pathway of catecholamine degradation to VMA.

Experimental Protocols for VMA Quantification using VMA-d3

The use of a deuterated internal standard like VMA-d3 is the gold standard for accurate quantification of VMA in biological matrices, as it effectively corrects for variations during sample preparation and analysis.[5] The most common analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 1: "Dilute-and-Shoot" LC-MS/MS Method for Urinary VMA

This method is favored for its simplicity and high-throughput capabilities. [5][6]

- 1. Materials and Reagents:
- · Vanillylmandelic acid certified reference standard
- Vanillylmandelic acid-d3 internal standard
- LC-MS grade methanol and water
- Formic acid



- Urine samples (24-hour collection with acidification is recommended)
- 2. Sample Preparation:
- Thaw frozen urine samples and bring them to room temperature.
- Vortex the samples to ensure homogeneity.
- Prepare a working internal standard solution of VMA-d3 in 0.1% formic acid in water.
- In a microcentrifuge tube, combine 50 μ L of urine with 450 μ L of the working internal standard solution.
- Vortex the mixture thoroughly.
- Centrifuge the tube to pellet any particulate matter.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 3. LC-MS/MS Conditions (Typical):
- Chromatographic Column: A C18 reverse-phase column is commonly used.
- Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid.
- Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.
- MRM Transitions:
 - VMA: m/z 197.0 → 137.0
 - VMA-d3: m/z 200.0 → 140.0[7]
- 4. Calibration and Quantification:



- Prepare a series of calibrators by spiking a blank urine matrix with known concentrations of VMA.
- Process the calibrators in the same manner as the samples.
- Construct a calibration curve by plotting the peak area ratio of VMA to VMA-d3 against the concentration of VMA.
- Determine the concentration of VMA in the unknown samples from this calibration curve.

Protocol 2: GC-MS Method for Urinary VMA

This method requires derivatization but offers excellent sensitivity and specificity.[2][8]

- 1. Materials and Reagents:
- VMA and VMA-d3 standards
- Hydrochloric acid (HCl)
- Ethyl acetate
- Pyridine
- Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- 2. Sample Preparation (Extraction and Derivatization):
- Add a known amount of VMA-d3 internal standard to a urine sample.
- · Acidify the sample with HCl.
- Perform a liquid-liquid extraction with ethyl acetate.
- Evaporate the organic layer to dryness under a stream of nitrogen.
- Reconstitute the residue in pyridine and add BSTFA with 1% TMCS to derivatize VMA and VMA-d3 to their trimethylsilyl (TMS) derivatives.

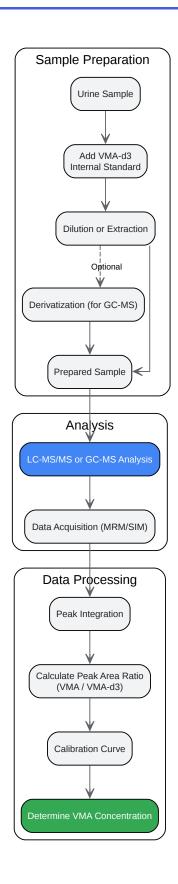


- Incubate to ensure complete derivatization.
- 3. GC-MS Conditions (Typical):
- GC Column: A capillary column suitable for the analysis of derivatized organic acids.
- · Injection Mode: Splitless injection.
- Oven Temperature Program: A temperature gradient from approximately 100°C to 280°C.
- Mass Spectrometer: An electron impact (EI) ionization source operating in Selected Ion Monitoring (SIM) mode.
- Monitored Ions: Specific ions for the TMS derivatives of VMA and VMA-d3.
- 4. Calibration and Quantification:
- Follow a similar calibration procedure as described for the LC-MS/MS method, preparing calibrators and processing them through the entire extraction and derivatization workflow.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of VMA using a deuterated internal standard.





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General experimental workflow for VMA quantification.



Logical Relationship in Isotope Dilution Mass Spectrometry

The core principle of using VMA-d3 as an internal standard is based on the assumption that the analyte and the labeled standard behave identically during the analytical process.

Logical relationship in isotope dilution mass spectrometry.

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